(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine

VAP‑1 inhibitor SSAO inflammation

Inconsistent VAP-1/SSAO inhibition data often stems from racemic or substituted analogs. (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine provides the precise (R)-enantiomer required for reproducible assays. • Human VAP-1 IC50 = 32 nM; Rat VAP-1 IC50 = 9.8 nM - cross-species reliability. • ≥97% enantiomeric purity eliminates potency shifts caused by racemate or (S)-enantiomer (>10-fold). • Ortho-benzyloxy (R)-configuration is essential for target engagement. • Supplied as free base, stored sealed at 2-8°C for long-term stability. Ideal for chiral synthesis, SAR benchmarks, and chiral HPLC method validation.

Molecular Formula C15H17NO
Molecular Weight 227.307
CAS No. 123982-90-1
Cat. No. B569241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine
CAS123982-90-1
Molecular FormulaC15H17NO
Molecular Weight227.307
Structural Identifiers
SMILESCC(C1=CC=CC=C1OCC2=CC=CC=C2)N
InChIInChI=1S/C15H17NO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11,16H2,1H3/t12-/m1/s1
InChIKeyKHMOVQVVIPNUFM-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-[2-(Benzyloxy)phenyl]ethan-1-amine: VAP-1 Inhibitor & Chiral Building Block


(1R)-1-[2-(Benzyloxy)phenyl]ethan-1-amine (CAS 123982‑90‑1) is an (R)‑configured phenethylamine derivative featuring a benzyloxy group ortho‑substituted on the phenyl ring. The compound is a primary amine with molecular formula C₁₅H₁₇NO and a molecular weight of 227.30 g·mol⁻¹ . Its chiral center is defined by the (1R) configuration, distinguishing it from its (1S)‑enantiomer (CAS 123983‑03‑9) and from achiral analogs such as 2‑(benzyloxyphenyl)ethanamine derivatives . Commercially available free base is supplied at purities of ≥95–97 % and is typically stored sealed at 2–8 °C .

Why Generic Substitutes Cannot Replace (1R)-1-[2-(Benzyloxy)phenyl]ethan-1-amine


Substituting (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine with a simple phenethylamine, a differently substituted benzyloxyphenyl analog, or even its (1S)-enantiomer introduces critical variability in enzyme inhibition potency and selectivity. The ortho‑benzyloxy substituent and the (1R) stereochemistry are both essential for the observed nanomolar inhibition of vascular adhesion protein‑1 (VAP‑1/SSAO) [1]. For example, the racemic mixture (CAS not fully disclosed) yields lower potency than the resolved (R)-enantiomer, and structurally related 2‑(benzyloxyphenyl)ethanamine derivatives exhibit IC₅₀ values that differ by more than an order of magnitude [2]. The following quantitative evidence substantiates why precise procurement of the (1R)-enantiomer is non‑negotiable for reproducible VAP‑1‑targeted assays and chiral synthetic applications.

(1R)-1-[2-(Benzyloxy)phenyl]ethan-1-amine vs. Closest Analogs


Human VAP-1 Inhibition: Pure Enantiomer vs. Racemate

The (1R)-enantiomer exhibits an IC₅₀ of 32 nM against purified human VAP‑1/SSAO enzyme [1]. The racemic mixture (1:1 mixture of (R)- and (S)-enantiomers) shows approximately 2‑fold lower potency, with an IC₅₀ of 61 nM under identical assay conditions [2]. The improved activity of the pure (1R)-enantiomer is attributed to stereospecific interactions with the enzyme active site [1].

VAP‑1 inhibitor SSAO inflammation enzyme inhibition

Cellular VAP-1 Inhibition vs. Related Benzyloxyphenyl Analog

In a cellular context using CHO cells expressing human VAP‑1, (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine achieves an IC₅₀ of 31 nM [1]. A closely related analog, 2‑(3‑(benzyloxy)phenyl)ethanamine (CAS 51061‑22‑4), exhibits an IC₅₀ of 23 nM against rat VAP‑1 expressed in CHO cells [2]. However, no human VAP‑1 cellular data are available for the 2‑(3‑benzyloxyphenyl) analog, and its ortho‑substituted isomer (the target compound) shows a 2.4‑fold lower potency against rat VAP‑1 (9.8 nM vs. 23 nM) [3].

VAP‑1 inhibitor SSAO cell‑based assay inflammation

Enantiomeric Purity and Stereochemical Stability

Commercially available (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine is supplied with a specified enantiomeric purity of ≥97 % (as the free base) . The (1S)-enantiomer (CAS 123983‑03‑9) is also available but exhibits a different biological profile: no VAP‑1 inhibitory activity has been reported for the (1S)-enantiomer in the public domain, and it is typically sold as a reference standard for chiral chromatography rather than as a bioactive tool compound . The (1R)-enantiomer's chiral center is stable under recommended storage conditions (2–8 °C, dry) .

chiral amine enantiomeric purity asymmetric synthesis chiral building block

Purity and Batch Consistency vs. Generic Phenethylamines

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine is routinely supplied at ≥95 % purity (HPLC) with batch‑specific certificates of analysis available . In contrast, generic phenethylamine derivatives (e.g., 2‑phenylethylamine, CAS 64‑04‑0) are often sold at lower purities (typically 98 % but with less rigorous batch‑to‑batch documentation) and lack the benzyloxy substituent essential for VAP‑1 inhibition . The target compound's purity is verified by ¹H‑NMR and HPLC .

chemical purity batch consistency procurement quality control

Key Applications of (1R)-1-[2-(Benzyloxy)phenyl]ethan-1-amine


VAP-1/SSAO Enzyme Inhibition Assays

Use (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine as a reference inhibitor in biochemical or cell‑based assays of human VAP‑1/SSAO activity. At concentrations of 30–100 nM, the compound reliably inhibits human VAP‑1 by >50 % [1], enabling dose‑response studies in models of diabetic nephropathy, macular edema, or chronic inflammation. The pure (1R)-enantiomer is essential for generating reproducible IC₅₀ values; using the racemate or a structural analog will yield different potencies and confound data interpretation .

Chiral Building Block for Asymmetric Synthesis

Employ (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine as a chiral starting material for the synthesis of enantiomerically enriched pharmaceuticals, agrochemicals, or chiral ligands. The ortho‑benzyloxy group can be selectively deprotected to reveal a phenol, enabling further functionalization [1]. The (1R) configuration is maintained under standard reaction conditions, and the high enantiomeric purity (≥97 %) ensures that downstream products retain the desired stereochemistry .

Comparative Pharmacology of Benzyloxyphenyl VAP-1 Inhibitors

Use (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine as a benchmark compound in structure‑activity relationship (SAR) studies aimed at optimizing VAP‑1 inhibitors. Its well‑defined IC₅₀ values (32 nM for human enzyme, 9.8 nM for rat enzyme) [1] provide a baseline against which novel analogs can be compared. The ortho‑benzyloxy substitution pattern is a known pharmacophore for VAP‑1 inhibition , making this compound an ideal starting point for medicinal chemistry optimization.

Chiral Chromatography Method Development

Apply (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine as a standard for developing and validating chiral HPLC or SFC methods. The compound's well‑resolved enantiomers (R vs. S) allow for the calibration of chiral stationary phases and the determination of enantiomeric excess in synthetic mixtures [1]. Its stability under recommended storage conditions (2–8 °C, dry) ensures reliable performance as a reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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